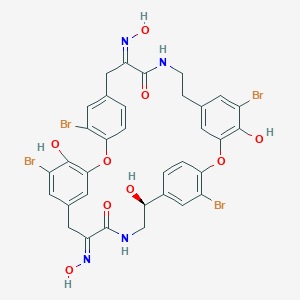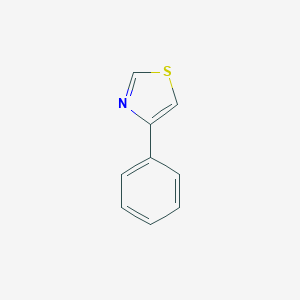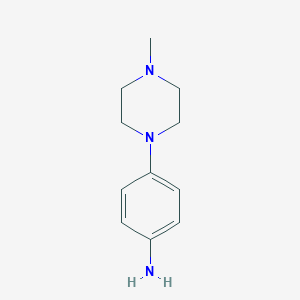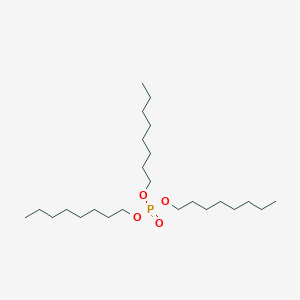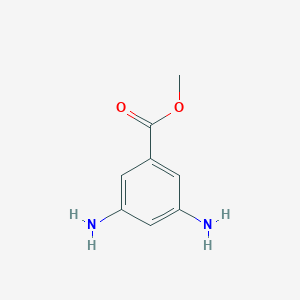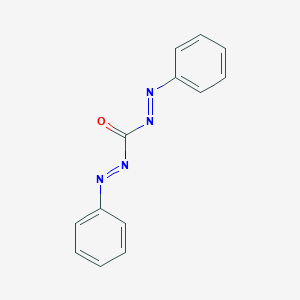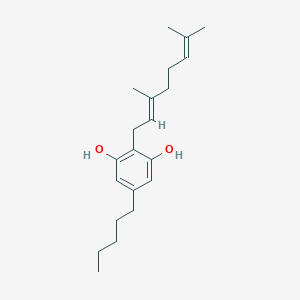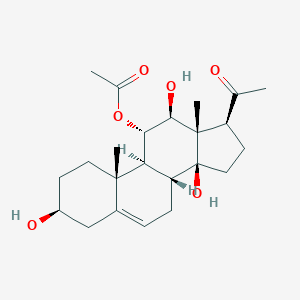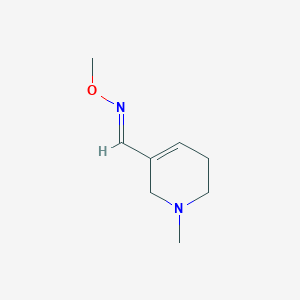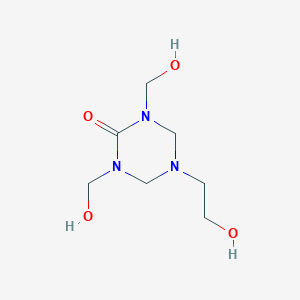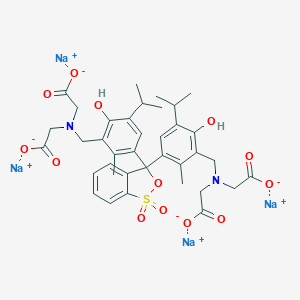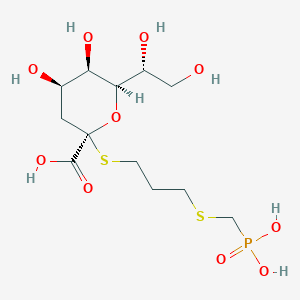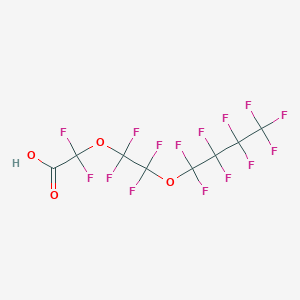
Isovaleryl-valyl-valyl-statine phosphinate ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isovaleryl-valyl-valyl-statine phosphinate ethyl ester, also known as L-Val-Val-OMe-Stat-Pi(OEt)2, is a phosphinate ester that has been extensively studied for its potential use as a therapeutic agent. This compound is a potent inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV), which is involved in the regulation of glucose metabolism.
Mécanisme D'action
Isovaleryl-valyl-valyl-statine phosphinate ethyl estere-Stat-Pi(OEt)2 is a competitive inhibitor of DPP-IV. The compound binds to the active site of the enzyme and prevents it from cleaving incretin hormones. This leads to increased levels of intact incretin hormones, which stimulate insulin secretion and reduce glucagon secretion. The mechanism of action of Isovaleryl-valyl-valyl-statine phosphinate ethyl estere-Stat-Pi(OEt)2 has been extensively studied, and several studies have shown that the compound is a potent inhibitor of DPP-IV.
Effets Biochimiques Et Physiologiques
Isovaleryl-valyl-valyl-statine phosphinate ethyl estere-Stat-Pi(OEt)2 has several biochemical and physiological effects. The compound is a potent inhibitor of DPP-IV, which leads to increased levels of intact incretin hormones. This leads to improved glucose homeostasis and reduced blood glucose levels. In addition, Isovaleryl-valyl-valyl-statine phosphinate ethyl estere-Stat-Pi(OEt)2 has been shown to improve insulin sensitivity and reduce inflammation in animal models of type 2 diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
Isovaleryl-valyl-valyl-statine phosphinate ethyl estere-Stat-Pi(OEt)2 has several advantages for lab experiments. The compound is stable and can be easily synthesized using different methods. In addition, Isovaleryl-valyl-valyl-statine phosphinate ethyl estere-Stat-Pi(OEt)2 is a potent inhibitor of DPP-IV, which makes it a valuable tool for studying the role of DPP-IV in glucose metabolism. However, Isovaleryl-valyl-valyl-statine phosphinate ethyl estere-Stat-Pi(OEt)2 has some limitations for lab experiments. The compound is relatively expensive, which limits its use in large-scale experiments. In addition, Isovaleryl-valyl-valyl-statine phosphinate ethyl estere-Stat-Pi(OEt)2 has not been extensively tested in human studies, which limits its potential use as a therapeutic agent.
Orientations Futures
Isovaleryl-valyl-valyl-statine phosphinate ethyl estere-Stat-Pi(OEt)2 has several potential future directions. The compound has shown promising results in animal models of type 2 diabetes, and further studies are needed to determine its potential use as a therapeutic agent. In addition, Isovaleryl-valyl-valyl-statine phosphinate ethyl estere-Stat-Pi(OEt)2 can be used as a tool to study the role of DPP-IV in glucose metabolism and the potential use of DPP-IV inhibitors for the treatment of type 2 diabetes. Finally, the synthesis of Isovaleryl-valyl-valyl-statine phosphinate ethyl estere-Stat-Pi(OEt)2 can be optimized to reduce the cost and increase the yield of the compound.
Méthodes De Synthèse
The synthesis of Isovaleryl-valyl-valyl-statine phosphinate ethyl estere-Stat-Pi(OEt)2 involves the use of a phosphinate ester as a starting material. The phosphinate ester is then reacted with Isovaleryl-valyl-valyl-statine phosphinate ethyl estere-Statine to produce the final compound. The synthesis of Isovaleryl-valyl-valyl-statine phosphinate ethyl estere-Stat-Pi(OEt)2 has been reported in several studies, and the compound has been synthesized using different methods, including solid-phase synthesis and solution-phase synthesis.
Applications De Recherche Scientifique
Isovaleryl-valyl-valyl-statine phosphinate ethyl estere-Stat-Pi(OEt)2 has been extensively studied for its potential use as a therapeutic agent for the treatment of type 2 diabetes. The compound is a potent inhibitor of DPP-IV, which is involved in the regulation of glucose metabolism. Inhibition of DPP-IV increases the levels of incretin hormones, which stimulate insulin secretion and reduce glucagon secretion. This leads to improved glucose homeostasis and reduced blood glucose levels. Several studies have shown that Isovaleryl-valyl-valyl-statine phosphinate ethyl estere-Stat-Pi(OEt)2 is effective in improving glucose tolerance and reducing blood glucose levels in animal models of type 2 diabetes.
Propriétés
Numéro CAS |
128901-52-0 |
|---|---|
Nom du produit |
Isovaleryl-valyl-valyl-statine phosphinate ethyl ester |
Formule moléculaire |
C24H46N3O7P |
Poids moléculaire |
519.6 g/mol |
Nom IUPAC |
(2-ethoxy-2-oxoethyl)-[(1R)-3-methyl-1-[[(2S)-3-methyl-1-[[(2S)-3-methyl-2-(3-methylbutanoylamino)butanoyl]amino]-1-oxobutan-2-yl]amino]butyl]phosphinic acid |
InChI |
InChI=1S/C24H46N3O7P/c1-10-34-20(29)13-35(32,33)19(12-15(4)5)26-22(17(8)9)24(31)27-23(30)21(16(6)7)25-18(28)11-14(2)3/h14-17,19,21-22,26H,10-13H2,1-9H3,(H,25,28)(H,32,33)(H,27,30,31)/t19-,21+,22+/m1/s1 |
Clé InChI |
GMYHFKHRKYCTKS-HJNYFJLDSA-N |
SMILES isomérique |
CCOC(=O)CP(=O)([C@H](CC(C)C)N[C@@H](C(C)C)C(=O)NC(=O)[C@H](C(C)C)NC(=O)CC(C)C)O |
SMILES |
CCOC(=O)CP(=O)(C(CC(C)C)NC(C(C)C)C(=O)NC(=O)C(C(C)C)NC(=O)CC(C)C)O |
SMILES canonique |
CCOC(=O)CP(=O)(C(CC(C)C)NC(C(C)C)C(=O)NC(=O)C(C(C)C)NC(=O)CC(C)C)O |
Autres numéros CAS |
128901-52-0 |
Synonymes |
isovaleryl-valyl-valyl-statine phosphinate ethyl ester Iva-Val-Val-Sta(P)OEt IvaVVSta(P)OEt |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



